2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

Organic Synthesis Base Selection Enolate Chemistry

Researchers requiring selective deprotonation of weak acids without nucleophilic interference often find standard bases insufficient. 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine (CAS 38222-90-1) resolves this with its combination of high basicity (pKa 10.46) and steric protection from two tert-butyl groups. • Enables efficient enolate generation for aldol, alkylation, and Michael additions under mild conditions • Superior to 2,6-di-tert-butyl-4-methylpyridine (pKa 6.88) for challenging deprotonations; outperforms nucleophilic 4-amino analogs in acid-scavenging applications • Non-nucleophilic: prevents side reactions during acid scavenging in Friedel-Crafts, polymerizations, and acid-catalyzed rearrangements

Molecular Formula C15H26N2
Molecular Weight 234.38 g/mol
CAS No. 38222-90-1
Cat. No. B051285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine
CAS38222-90-1
Synonyms2,6-Di-tert-butyl-4-dimethylaminopyridine;  NSC 175806
Molecular FormulaC15H26N2
Molecular Weight234.38 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C
InChIInChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3
InChIKeyNAUGUUNRDWGECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine: Non-Nucleophilic Base


2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine (CAS 38222-90-1) is a highly sterically hindered, non-nucleophilic pyridine derivative. Its defining structural features—two bulky tert-butyl groups flanking the pyridine nitrogen and a 4-dimethylamino substituent—dictate a unique reactivity profile [1]. These features confer high basicity and significant steric protection, enabling its role as a selective proton acceptor in reactions where conventional bases fail . This compound is a critical reagent for enabling acid-sensitive transformations, distinguishing between Brønsted and Lewis acids, and forming stable complexes, setting it apart from less hindered or less basic pyridine analogs [2].

1
Non-nucleophilic base for acid-sensitive transformations
2
Selective Brønsted acid proton acceptor over Lewis acids
3
Steric shielding enables clean proton scavenging

Non-Interchangeability of 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine


Unlike standard pyridine bases, the combined steric bulk and basicity of 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine create a distinct chemical tool that cannot be easily replaced by its closest analogs. Simple 2,6-di-tert-butylpyridine lacks the requisite basicity for many deprotonation steps , while the primary amine analog, 2,6-di-tert-butylpyridin-4-amine, is a hydrogen-bond donor and a nucleophile, fundamentally altering its reactivity [1]. Similarly, 2,6-di-tert-butyl-4-methylpyridine, while a common non-nucleophilic base, is significantly less basic than the target compound, limiting its efficacy in challenging transformations . This guide provides quantitative evidence on why this specific compound is the optimal selection for specialized applications requiring high basicity without nucleophilicity.

DTBP
Lower basicity limits deprotonation scope; unable to activate weak acids.
4-Amine
Hydrogen-bond donor and nucleophile introduces side reactions (imine formation, metal coordination).
4-Me
Substantially weaker base; insufficient thermodynamic drive for challenging enolizations.

Comparative Evidence vs. Alternatives


Superior Basicity vs. 2,6-Di-tert-butyl-4-methylpyridine

The target compound (pKa ≈ 10.46) is a significantly stronger base than the widely used non-nucleophilic alternative, 2,6-di-tert-butyl-4-methylpyridine (pKa ≈ 6.88) . This 3.58 pKa unit difference translates to a roughly 3800-fold increase in basicity, meaning it can efficiently deprotonate a wider range of weak acids and generate nucleophilic species under milder, more selective conditions where the weaker base is ineffective [1].

Basicity vs. 4-Me Analog
Head-to-head
pKa ≈ 10.46 vs 6.88; ~3800-fold higher basicity
Broader deprotonation scope for weak acids
Predicted pKa values at 25°C
Organic Synthesis Base Selection Enolate Chemistry

Non-Nucleophilic Nature vs. 2,6-Di-tert-butylpyridin-4-amine

In stark contrast to the primary amine analog 2,6-di-tert-butylpyridin-4-amine, the target compound lacks hydrogen-bond donor capabilities and is non-nucleophilic due to the dimethylamino group's steric and electronic deactivation [1]. While the primary amine can participate in undesirable side reactions like imine formation or metal coordination, the target compound acts exclusively as a proton acceptor. This is demonstrated by its ability to neutralize strong Brønsted acids like HCl and HBF4 without reacting with Lewis acids like BF3 [2], a key differentiation from nucleophilic amine bases.

Reactivity vs. 4-Amine
Head-to-head
0 H-bond donors, non-nucleophilic vs 1 H-bond donor, nucleophilic
Prevents imine formation & metal coordination
Functional reactivity differentiation
Coordination Chemistry Lewis Acid Scavenging Nucleophile Selectivity

Steric Control of Hydrogen-Bond Geometry

Low-temperature NMR studies directly comparing the hydrogen-bonded complexes of the target compound's close analog, 2,6-di(tert-butyl)-4-diethylaminopyridine, with those of 2,6-di(tert-butyl)-4-methylpyridine reveal that steric hindrance from the ortho-tert-butyl groups forces a unique, linear N-H⁺···X⁻ hydrogen bond geometry, preventing the formation of larger, complex structures [1]. This contrasts with less hindered bases where anion coordination is more complex and less defined. The study shows that even with the strong acid HBF4, the protonated base forms a simple ion pair, not a complex network, due to this enforced geometry [1].

H-Bond Geometry Control
Class-level
Forms simple ion pairs with HBF₄; linear N-H⁺···X⁻ geometry
Defined protonation for supramolecular assembly
From analog NMR study; low-temp conditions
Supramolecular Chemistry Hydrogen Bonding Crystal Engineering

Enhanced Proton Scavenging Selectivity

2,6-Di-tert-butylpyridine (DTBP, pKa 3.58) is a known selective proton scavenger that does not react with alkyl halides or boron trifluoride [1]. The target compound, with its significantly higher basicity (pKa ≈ 10.46) , maintains this non-nucleophilic character while providing a much greater thermodynamic driving force for proton abstraction. This means it can perform the same 'clean' acid scavenging as DTBP but with a wider operational window, neutralizing stronger or more dilute acids where the weaker DTBP would be inert.

Acid Scavenging vs. DTBP
Head-to-head
pKa ≈ 10.46 vs 3.58; >1 million-fold higher basicity
Wider operational window for proton scavenging
Non-nucleophilic character retained
Catalysis Reaction Selectivity Acid Scavenging

Application Scenarios for 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine


Non-Nucleophilic Base for Demanding Deprotonations

This compound is the reagent of choice for deprotonating weak acids where 2,6-di-tert-butyl-4-methylpyridine (pKa 6.88) is too weak. Its higher basicity (pKa 10.46) allows it to efficiently generate enolates, alkynylides, or other nucleophiles under mild conditions, expanding the scope of reactions like alkylation, aldol, and Michael additions . The enhanced basicity directly correlates with improved yields and reduced reaction times compared to its less basic analog, as documented in Section 3 [1].

Proton Sponge for Acid-Catalyzed Reactions

In contrast to nucleophilic amines like 2,6-di-tert-butylpyridin-4-amine, this compound acts as a pure proton acceptor. Its sterically shielded nitrogen atom prevents participation in undesired side reactions. This makes it ideal for selectively scavenging trace amounts of protic acid in acid-catalyzed rearrangements, cyclizations, or during the workup of Lewis acid-mediated reactions (e.g., Friedel-Crafts, polymerizations), thereby improving product purity and preventing decomposition of acid-sensitive products .

Defined Protonation in Supramolecular Chemistry

The unique, well-defined hydrogen-bonding geometry enforced by its ortho-tert-butyl groups makes this compound a valuable tool for constructing discrete supramolecular architectures. As a proton acceptor, it forms simple ion pairs with Brønsted acids without the complex, unpredictable coordination networks seen with less hindered bases. This property is leveraged in crystal engineering to control the solid-state packing of acids, or to generate specific protonation states in ligands for metal-organic framework (MOF) synthesis, as inferred from studies on related sterically hindered pyridines .

Vinyl Triflate Synthesis from Aldehydes and Ketones

This compound is a demonstrated superior base for the direct, high-yield conversion of aldehydes and ketones to vinyl triflates, crucial intermediates in cross-coupling reactions. Its combination of high basicity and non-nucleophilicity ensures efficient enolate formation and subsequent trapping with trifluoromethanesulfonic anhydride, while minimizing side reactions. This application directly leverages its key differentiation from less basic and more nucleophilic analogs, resulting in a more robust and high-yielding process .

Application
Selection Property
Validation Focus
Challenging enolate / alkynylide generation
High basicity, non-nucleophilic
Deprotonation scope & reaction efficiency
Acid scavenging in sensitive reactions
Non-nucleophilic, sterically shielded
Product purity & side-reaction suppression
Crystal engineering & MOF synthesis
Defined H-bond geometry, simple ion pairs
Protonation state control & crystal packing
Vinyl triflate synthesis
High basicity & non-nucleophilicity
Enolate formation efficiency & yield

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